3-Bromo-6-methoxypyridine-2-acetonitrile
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Description
Synthesis Analysis
The synthesis of derivatives related to 3-Bromo-6-methoxypyridine-2-acetonitrile, such as 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives, involves starting from 2-bromo-4-methoxypyridine-3-carbonitrile or 2-mercapto-4-methoxypyridine-3-carbonitrile. These processes can lead to products that undergo intramolecular Thorpe-Ziegler cyclization to form related thieno[2,3-b]pyridines, demonstrating the compound's utility in complex synthesis routes (Miszke et al., 2008).
Scientific Research Applications
Synthesis and Microbiological Activity
3-Bromo-6-methoxypyridine-2-acetonitrile is utilized in the synthesis of various organic compounds. For instance, derivatives of 2-mercapto-4-methoxypyridine-3-carbonitrile, which can be synthesized starting from 2-bromo-4-methoxypyridine-3-carbonitrile, demonstrate bacteriostatic and tuberculostatic activity. This indicates potential applications in microbiology and pharmaceutical research (Miszke et al., 2008).
Chemical Reactions and Synthesis Methods
The chemical reactivity of 3-bromo-6-methoxypyridine-2-acetonitrile is explored in various synthesis methods. For example, it has been used as a precursor in the generation of 2,3-pyridyne, a compound important in organic synthesis (Walters et al., 1992). Moreover, its reactions with nucleophiles have been studied, leading to the formation of cyclopropane derivatives (Fariña et al., 1986).
Antimicrobial Properties
Research has also shown that compounds synthesized using 3-bromo-6-methoxypyridine-2-acetonitrile exhibit antimicrobial properties. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives, synthesized using related compounds, have been tested for their antimicrobial activity, showing promising results (Bogdanowicz et al., 2013).
Catalysis and Organic Synthesis
The compound is also involved in catalytic processes. One study demonstrated its use in palladium-catalyzed cyclization reactions, which are significant in the field of organic synthesis (Cho & Kim, 2008).
Spectroscopic and Molecular Studies
Spectroscopic and molecular modeling studies involving derivatives of 3-bromo-6-methoxypyridine-2-acetonitrile have provided insights into charge transfer interactions and molecular structures. This research is crucial for understanding the electronic properties of these compounds (Alghanmi & Habeeb, 2015).
properties
IUPAC Name |
2-(3-bromo-6-methoxypyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-2-6(9)7(11-8)4-5-10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHNHYDGJHATOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-6-methoxypyridin-2-yl)acetonitrile |
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